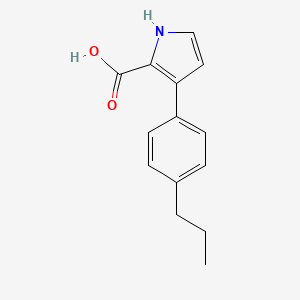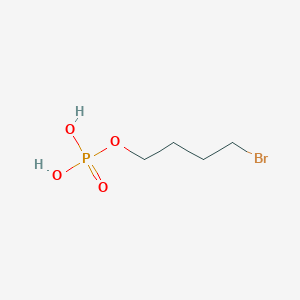
1,3-Dichloro-2-(chloromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Cl3O. It is a halogenated aromatic compound, characterized by the presence of chlorine atoms and a chloromethoxy group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(chloromethoxy)benzene can be synthesized through several methods. One common method involves the chlorination of 1,3-dichlorobenzene followed by the introduction of a chloromethoxy group. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-2-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the chloromethoxy group make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-(dichloromethyl)benzene: Similar structure but with an additional chlorine atom on the methyl group.
1,3-Dichloro-2-(chloromethyl)benzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzyl chloride: Similar chlorination pattern but with different substitution positions on the benzene ring.
Uniqueness
1,3-Dichloro-2-(chloromethoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which enhances its reactivity and versatility in chemical synthesis. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable intermediate in various industrial and research applications.
Propriétés
Formule moléculaire |
C7H5Cl3O |
|---|---|
Poids moléculaire |
211.5 g/mol |
Nom IUPAC |
1,3-dichloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2 |
Clé InChI |
ZPWLVTOMAFDXSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)


![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)


